molecular formula C8H12IN B1434559 2-Phenylethylamine Hydroiodide CAS No. 151059-43-7

2-Phenylethylamine Hydroiodide

Cat. No. B1434559
CAS RN: 151059-43-7
M. Wt: 249.09 g/mol
InChI Key: UPHCENSIMPJEIS-UHFFFAOYSA-N
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Description

2-Phenylethylamine Hydroiodide is a chemical compound with the CAS number 151059-43-7 . It is also known by other names such as Phenethylamine Hydroiodide, 2-Phenylethylammonium Iodide, Phenethylammonium Iodide, and PEAI . It is often used as a reagent in organic synthesis and can also serve as a pharmaceutical intermediate .


Synthesis Analysis

2-Phenylethylamine was synthesized in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University via the reduction of benzyl cyanide with sodium in ethanol . Later synthetic methods included benzyl cyanide reduction with hydrogen over a Raney nickel catalyst and the reduction of β-nitrostyrene with lithium aluminum hydride .


Molecular Structure Analysis

The molecular formula of this compound is C8H12IN .


Chemical Reactions Analysis

2-Phenylethylamine is a central nervous system stimulant and is related to many psychoactive compounds such as the amphetamines and catecholamines . Noted chemist/psychopharmacologist Alexander Shulgin performed extensive research on 2-phenylethylamine derivatives, including 3,4-methylenedioxymethamphetamine (MDMA) .


Physical And Chemical Properties Analysis

This compound is a white solid with good stability at room temperature . .

Scientific Research Applications

Oxidative Stress Studies

2-Phenylethylamine (2-PEA) has been studied for its impact on oxidative stress. Research by Phillips & Macreadie (2018) explored the effects of 2-PEA on various yeast strains. Their findings indicated that 2-PEA is toxic to strains where respiratory function is essential, with the toxicity likely caused by oxidative stress.

Analytical Chemistry

2-PEA's quantitation in brain tissue and urine has been a subject of research. Hampson, Baker, & Coutts (1984) developed a sensitive gas chromatographic method for analyzing 2-PEA in these biological samples.

Metabolism Research

The metabolism of 2-PEA has been studied extensively. Panoutsopoulos (2004) investigated the conversion of 2-PEA to phenylacetic acid in liver slices. The study highlighted the role of aldehyde dehydrogenase and aldehyde oxidase in the metabolism process.

Neuromodulatory Effects

The potential role of 2-PEA as a modulator of catecholamine neurotransmission in the CNS has been explored. Paterson, Juorio, & Boulton (1990) reviewed neurochemical and neuropharmacological findings to propose this function.

Molecular Binding Studies

Research in 2023 focused on the molecular binding of 2-PEA with β-cyclodextrin, which could enhance the stability and targeted transport of 2-PEA in pharmacological applications. This study indicates the potential for using 2-PEA in treatment strategies for neurological disorders (ChemChemTech, 2023).

Environmental and Food Analysis

2-PEA has been identified in human urine and its quantification has been used for understanding various health conditions. Mosnaim et al. (1973) extracted and identified 2-PEA from human urine using mass and infrared spectroscopy. This type of analysis is crucial for environmental and food safety research.

Chromatography Research

The study of 2-PEA in chromatography, particularly in reducing peak tailing in reversed-phase high-performance liquid chromatography, has been an area of focus. Gill, Alexander, & Moffat (1982) examined the use of different amines to improve chromatographic analysis of 2-PEA derivatives.

Mechanism of Action

Target of Action

2-Phenylethylamine Hydroiodide is a derivative of 2-phenethylamine, which is known to interact with various targets in the body. These include adrenoceptors, dopamine receptors, and monoamine oxidase (MAO) among others . These targets play crucial roles in various physiological processes such as mood regulation, voluntary movement, and stress response .

Mode of Action

It is known that 2-phenethylamine, the parent compound, interacts with its targets by binding to them, which can lead to changes in the activity of these targets . For instance, when 2-phenethylamine binds to dopamine receptors, it can influence the activity of dopaminergic neurons .

Biochemical Pathways

This compound, like 2-phenethylamine, may affect several biochemical pathways. For example, it may influence the dopaminergic pathway, which is involved in voluntary movement, mood, and stress response . .

Pharmacokinetics

It is known that the parent compound, 2-phenethylamine, is a small molecule that can be absorbed and distributed in the body . The metabolism and excretion of this compound are areas that need further investigation.

Result of Action

It is known that 2-phenethylamine, the parent compound, can stimulate the central nervous system and is related to many psychoactive compounds such as amphetamines and catecholamines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it needs to be stored in a dry, cool place, away from fire sources and oxidizing agents . The presence of alkali can also influence the reaction of 2-phenethylamine with hydroiodic acid to form this compound .

Safety and Hazards

2-Phenylethylamine Hydroiodide is classified as a combustible liquid and may be corrosive to metals . It is toxic if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life . Proper protective equipment should be worn when handling this chemical .

Future Directions

2-Phenylethylamine and its derivatives have been the subject of extensive research in medicinal chemistry . They are present in various lead compounds targeting related receptors . Future research may focus on discovering new bioactive 2-phenethylamines and further understanding their target binding and therapeutic scope .

properties

IUPAC Name

2-phenylethanamine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.HI/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHCENSIMPJEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151059-43-7
Record name 2-Phenylethylamine Hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenethylamine hydriodide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8V3FVH6WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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